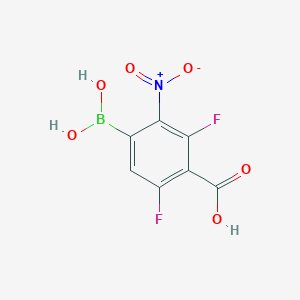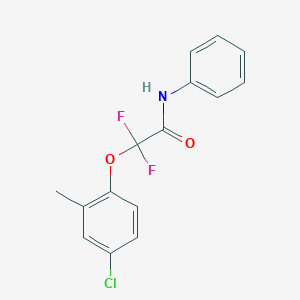
2-(4-氯-2-甲基苯氧基)-2,2-二氟-N-苯基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-phenylacetamide is a synthetic organic compound known for its diverse applications in various fields, including agriculture, medicine, and industrial chemistry. This compound is characterized by its unique chemical structure, which includes a chloro-substituted phenoxy group, difluoroacetamide moiety, and a phenyl group.
科学研究应用
2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-phenylacetamide has been extensively studied for its applications in various scientific fields:
Biology: Investigated for its potential as a bioactive compound with herbicidal and pesticidal properties.
Medicine: Explored for its potential therapeutic effects, including antitumor and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
Target of Action
It’s structurally similar to the well-known herbicide mcpa (4-chloro-2-methylphenoxy)acetic acid . MCPA is a synthetic auxin, a type of plant growth regulator . Therefore, it’s plausible that 2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-phenylacetamide may also target auxin receptors in plants.
Mode of Action
As a potential synthetic auxin, 2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-phenylacetamide would mimic the action of natural auxins. Auxins regulate various aspects of plant growth and development. When applied in high doses, synthetic auxins like MCPA can cause uncontrolled, rapid growth, leading to the death of the plant .
Biochemical Pathways
Auxins generally work by binding to auxin receptors, triggering a cascade of events that lead to gene expression changes and ultimately, alterations in plant growth and development .
Pharmacokinetics
The physicochemical properties of similar compounds, such as solubility and thermal stability, have been characterized . These properties can influence the bioavailability of the compound.
Result of Action
Synthetic auxins typically cause rapid, uncontrolled growth in plants, often leading to their death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-phenylacetamide. Factors such as temperature, pH, and the presence of other chemicals can affect the solubility and stability of the compound . Additionally, the specific environmental conditions of the target plants, such as soil type and moisture levels, can also impact the effectiveness of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-phenylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the etherification of 4-chloro-2-methylphenol with a suitable difluoroacetamide precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of intermediates, purification, and final synthesis under stringent quality control measures. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures high purity and yield .
化学反应分析
Types of Reactions
2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-phenylacetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; reaction temperature25-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction temperature0-25°C.
Substitution: Amines, thiols; reaction temperature50-100°C, often in the presence of a base.
Major Products
相似化合物的比较
Similar Compounds
(4-chloro-2-methylphenoxy)acetic acid (MCPA): A widely used phenoxy herbicide with similar structural features.
2,4-dichlorophenoxyacetic acid (2,4-D): Another phenoxy herbicide with comparable herbicidal activity.
Dicamba: A benzoic acid derivative with similar herbicidal properties.
Uniqueness
2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-phenylacetamide stands out due to its unique combination of a difluoroacetamide moiety and a phenyl group, which imparts distinct chemical and biological properties. Its dual functionality as both a synthetic auxin and a bioactive compound makes it versatile for various applications .
属性
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2NO2/c1-10-9-11(16)7-8-13(10)21-15(17,18)14(20)19-12-5-3-2-4-6-12/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGXDXRJJZKQDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C(=O)NC2=CC=CC=C2)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
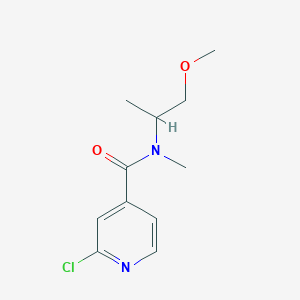
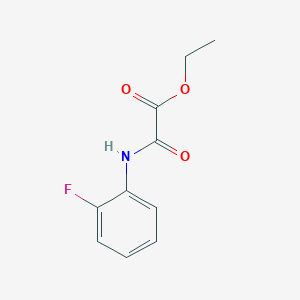

![3-(2-chlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2429677.png)
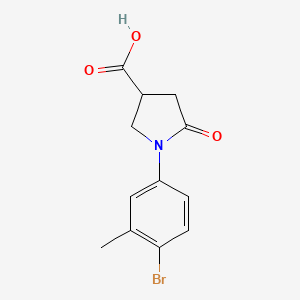
![(2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2429679.png)
![tert-butyl N-[4-(2-hydroxyethyl)thian-4-yl]carbamate](/img/structure/B2429680.png)
![3-(2-Methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2429683.png)
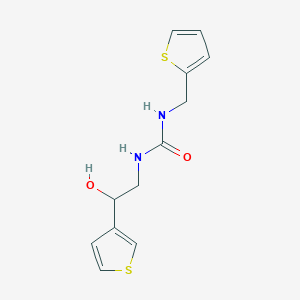
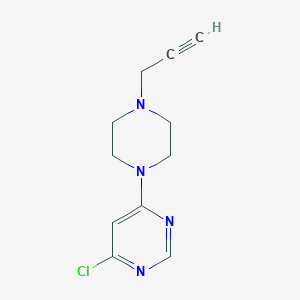
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2429690.png)
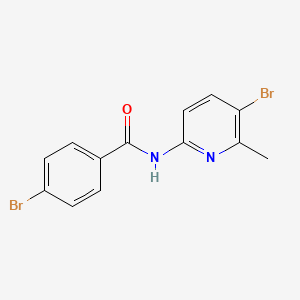
![2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2429692.png)
